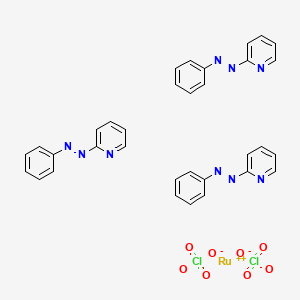
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate is a coordination compound that features a ruthenium(II) center coordinated to a phenyl(pyridin-2-yl)diazene ligand and stabilized by diperchlorate anions. Ruthenium complexes are known for their diverse applications in catalysis, photochemistry, and medicinal chemistry due to their unique electronic properties and stability .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate typically involves the reaction of a ruthenium precursor, such as ruthenium trichloride, with the phenyl(pyridin-2-yl)diazene ligand under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and may require heating to facilitate the formation of the complex .
Industrial Production Methods
Industrial production methods for ruthenium complexes often involve large-scale reactions in batch or continuous flow reactors. The use of high-purity starting materials and stringent control of reaction conditions are crucial to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate can undergo various chemical reactions, including:
Reduction: The complex can be reduced, often leading to changes in its coordination environment and reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane under controlled temperatures and inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state ruthenium complexes, while substitution reactions can produce a variety of modified ruthenium complexes with different ligands .
科学的研究の応用
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate has several scientific research applications:
作用機序
The mechanism by which phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate exerts its effects involves the interaction of the ruthenium center with molecular targets such as DNA or proteins. The complex can intercalate into DNA, disrupting its structure and function, leading to cell death. Additionally, the complex can generate reactive oxygen species upon light activation, which can damage cellular components and induce apoptosis .
類似化合物との比較
Similar Compounds
Ruthenium(II)-2,2’-bipyridine complexes: These complexes have similar photophysical properties and are used in similar applications, such as catalysis and photodynamic therapy.
Ruthenium(II)-1,10-phenanthroline complexes: These complexes also exhibit strong metal-to-ligand charge transfer properties and are used in energy conversion and luminescence sensors.
Uniqueness
Phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate is unique due to the presence of the phenyl(pyridin-2-yl)diazene ligand, which imparts distinct electronic and steric properties to the complex. This uniqueness allows for specific interactions with biological targets and enhances its potential for use in medicinal applications .
特性
CAS番号 |
90457-49-1 |
|---|---|
分子式 |
C33H27Cl2N9O8Ru |
分子量 |
849.6 g/mol |
IUPAC名 |
phenyl(pyridin-2-yl)diazene;ruthenium(2+);diperchlorate |
InChI |
InChI=1S/3C11H9N3.2ClHO4.Ru/c3*1-2-6-10(7-3-1)13-14-11-8-4-5-9-12-11;2*2-1(3,4)5;/h3*1-9H;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChIキー |
XTXGXQYVJOWTBN-UHFFFAOYSA-L |
正規SMILES |
C1=CC=C(C=C1)N=NC2=CC=CC=N2.C1=CC=C(C=C1)N=NC2=CC=CC=N2.C1=CC=C(C=C1)N=NC2=CC=CC=N2.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Ru+2] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(4-Chlorophenyl)-N'-[4-(4-chlorophenyl)-1,2,5-oxadiazol-3-yl]urea](/img/structure/B14354241.png)
![N-{[(2-Phenoxyethyl)sulfanyl]carbonothioyl}glycine](/img/structure/B14354244.png)
![N'-Cyclohexyl-N-(trimethylsilyl)-N-{2-[(trimethylsilyl)oxy]ethyl}urea](/img/structure/B14354249.png)

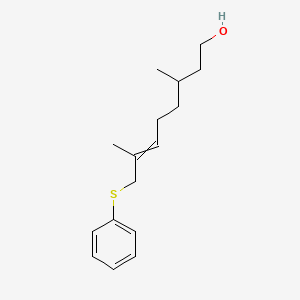
![2,6-Dimethoxy-4-[2-(2-methoxyphenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14354257.png)
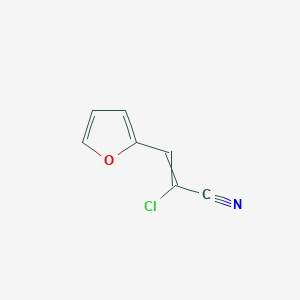
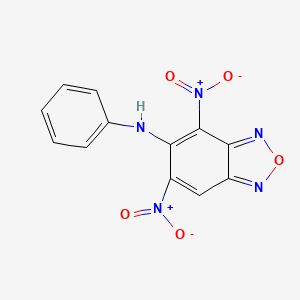
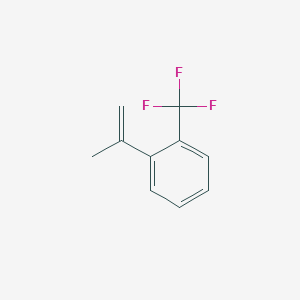
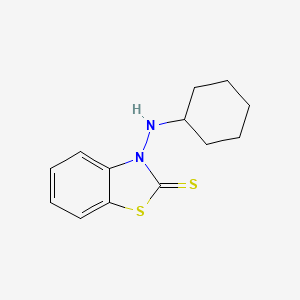
![2-[(4-Nitrophenyl)methyl]phenol](/img/structure/B14354310.png)
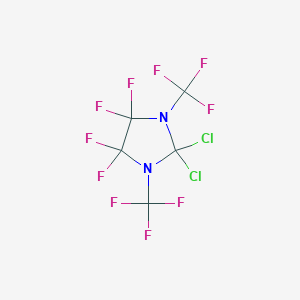
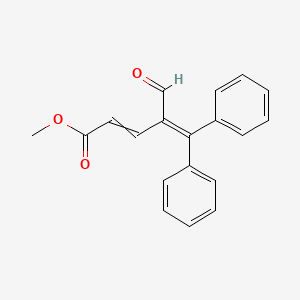
![2-(Ethylsulfanyl)-9-methyl[1,3]oxazolo[4,5-c]quinoline](/img/structure/B14354324.png)
